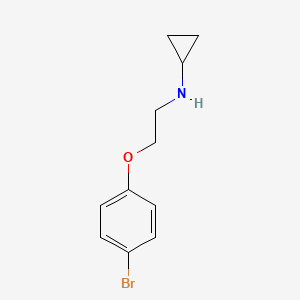

N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-[2-(4-bromophenoxy)ethyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWADDQVFJFGKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCOC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

Cyclopropanamine can be prepared from cyclopropylcarbinol derivatives. One documented method involves the conversion of cyclopropylcarbinol to bromomethylcyclopropane, which can then be transformed into cyclopropanamine.

- Conversion of cyclopropylcarbinol to bromomethylcyclopropane : This step uses triphenylphosphite and bromine under controlled conditions to replace the hydroxyl group with a bromomethyl group, yielding bromomethylcyclopropane as an intermediate.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Cyclopropylcarbinol, triphenylphosphite, bromine | Bromination to bromomethylcyclopropane | Controlled temperature, inert atmosphere recommended |

| 2 | Bromomethylcyclopropane, ammonia or amine source | Amination to cyclopropanamine | Excess ammonia or amine, polar aprotic solvent (e.g., DMF) |

This pathway ensures high selectivity and yield of the cyclopropanamine intermediate, which is crucial for the subsequent coupling step.

Preparation of 2-(4-bromophenoxy)ethyl Electrophile

The 2-(4-bromophenoxy)ethyl moiety is typically introduced as a halide derivative, such as 2-(4-bromophenoxy)ethyl bromide or chloride, which serves as the electrophile in nucleophilic substitution.

- The precursor 4-bromophenol undergoes etherification with 2-bromoethyl halide under basic conditions to form 2-(4-bromophenoxy)ethyl bromide.

- Typical bases include potassium carbonate or sodium hydride, and solvents like acetone or acetonitrile are used to facilitate the reaction.

Coupling Reaction: Formation of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Reaction Mechanism

The final step involves nucleophilic substitution where the amine nitrogen of cyclopropanamine attacks the electrophilic carbon of 2-(4-bromophenoxy)ethyl halide, displacing the halide and forming the desired N-substituted product.

Reaction Conditions

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances nucleophilicity of amine |

| Temperature | Room temperature to moderate heating (25-80°C) | Depends on reactivity of halide |

| Base | Often none required or mild base (e.g., triethylamine) | To neutralize formed acid |

| Reaction time | Several hours (4-24 h) | Monitored by TLC or HPLC |

| Workup | Extraction, washing with aqueous sodium bicarbonate, drying | Purification by distillation or chromatography |

Yield and Purity

- Reported yields for similar nucleophilic substitution reactions range from moderate to high (60-85%).

- Purity is typically confirmed by NMR, mass spectrometry, and elemental analysis.

Summary Table of Preparation Methods

| Step | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Bromination | Cyclopropylcarbinol | Triphenylphosphite, bromine | Bromomethylcyclopropane intermediate |

| 2. Amination | Bromomethylcyclopropane | Ammonia or amine source, polar aprotic solvent | Cyclopropanamine intermediate |

| 3. Etherification | 4-Bromophenol + 2-bromoethyl halide | Base (K2CO3 or NaH), acetone or acetonitrile | 2-(4-bromophenoxy)ethyl halide |

| 4. Nucleophilic substitution | Cyclopropanamine + 2-(4-bromophenoxy)ethyl halide | DMF or DMSO, mild base, RT to 80°C | This compound |

Additional Notes and Research Findings

- The use of triphenylphosphite in bromination is advantageous due to mild reaction conditions and cleaner reaction profiles compared to direct bromination methods.

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and increase reaction rates in the substitution step.

- Purification typically involves aqueous workup with sodium bicarbonate to neutralize acids, followed by drying agents such as calcium chloride and solvent removal under reduced pressure.

- Analytical characterization confirms the structure and purity, including NMR spectroscopy (proton and carbon), mass spectrometry, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-bromophenoxy)ethyl)cyclopropanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce phenoxy derivatives .

Scientific Research Applications

Synthetic Route Overview

| Step | Reactants | Products | Conditions |

|---|---|---|---|

| 1 | 4-bromophenol + Ethylene oxide | 2-(4-bromophenoxy)ethanol | Controlled temperature and pressure |

| 2 | 2-(4-bromophenoxy)ethanol + Cyclopropanamine | N-(2-(4-bromophenoxy)ethyl)cyclopropanamine | Catalysts used for optimization |

Scientific Research Applications

1. Medicinal Chemistry

this compound is being investigated for its potential therapeutic applications. Its structure allows for interactions with various biomolecules, making it a candidate for drug development, particularly in targeting specific enzymes and receptors involved in disease processes.

2. Biological Activity

Research indicates that this compound may modulate enzyme activity and receptor interactions, which could lead to advancements in treating conditions like cancer or cystic fibrosis. The presence of the bromine atom enhances its biological activity compared to similar compounds without halogen substitutions .

3. Chemical Intermediates

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the synthesis of derivatives with altered properties .

Case Study 1: Potential Anti-Cancer Drug

A study explored the synthesis of compounds similar to this compound as potential anti-cancer agents. The synthesized compounds were characterized using spectroscopic techniques, revealing promising biological activities against cancer cell lines.

Case Study 2: CFTR Modulation

In research focused on cystic fibrosis, compounds structurally related to this compound were evaluated for their ability to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR). These studies utilized molecular docking and electrophysiological assays to assess the efficacy of various ligands in modulating CFTR activity .

Mechanism of Action

The mechanism of action of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The cyclopropanamine moiety may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine

- CAS No.: 1033201-53-4 .

- Molecular formula : C₁₁H₁₄N₂O₃.

- Key differences: Substituent: 4-Nitrophenoxy (stronger electron-withdrawing effect than bromo). Applications: Nitro groups enhance reactivity in reduction or nucleophilic substitution reactions, making this compound useful in intermediates for dyes or pharmaceuticals. Purity: Industrially available at 99% purity .

N-[2-(2-Bromo-4-fluorophenoxy)ethyl]cyclopropanamine

- CAS No.: 1249367-02-9 .

- Molecular formula: C₁₁H₁₃BrFNO.

- Synthesis: Customizable via bromo-fluoro aromatic substitution pathways .

Variations in the Amine Core

N-(4-Methylbenzyl)cyclopropanamine

- Key data : GC-FID spectra confirm purity in steady-state fractions .

- Key differences: Structure: Benzyl group instead of phenoxyethyl chain. Applications: Potential use in neurological studies due to amine flexibility .

N-Methylcyclobutanamine Derivatives

- Example: N-(2-((5-((4-Bromophenoxy)methyl)isoxazol-3-yl)oxy)ethyl)-N-methylcyclobutanamine hydrochloride .

- Key differences :

- Core : Cyclobutane (less strain than cyclopropane, altering reactivity).

- Synthesis : 44% yield, 95.9% purity via multi-step coupling .

Biological Activity

N-(2-(4-bromophenoxy)ethyl)cyclopropanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Bromophenoxy Group : This moiety enhances the compound's chemical reactivity and biological interactions.

- Cyclopropanamine Moiety : This part of the molecule may stabilize interactions with biological targets, enhancing its efficacy.

The molecular formula of this compound is C_{13}H_{14}BrN, with a molecular weight of 256.14 g/mol. The presence of the bromine atom in the bromophenoxy group is particularly significant as it influences both chemical reactivity and biological activity compared to analogs with different substitutions.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The bromophenoxy group can engage in non-covalent interactions, including hydrogen bonding and π-π stacking, which modulate the activity of these biological macromolecules. This interaction is crucial for understanding the compound's biological efficacy and therapeutic potential.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell viability. For instance, derivatives with a 4-substituted phenyl group have shown significant potency against cancer cell lines, with IC_{50} values less than 5 µM .

- Enzyme Modulation : The compound's structural features allow it to interact with enzymes, potentially altering their activity. This modulation could lead to therapeutic applications in diseases where enzyme activity is a critical factor.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Q & A

Q. What are the established synthetic routes for N-(2-(4-bromophenoxy)ethyl)cyclopropanamine, and how are key intermediates validated?

Methodological Answer:

- Route 1: Catalytic Hydrogenation

Hydrogenation of Schiff base intermediates (e.g., N-[(4-bromophenoxyethyl)methylene]cyclopropanamine) over platinum catalysts under H₂ pressure (5–10 atm) yields the target amine. Reaction optimization includes solvent selection (e.g., ethanol vs. THF) and catalyst loading (0.5–2 mol%) . - Route 2: Nucleophilic Substitution

React cyclopropanamine with 1-bromo-2-(4-bromophenoxy)ethane in polar aprotic solvents (e.g., DMF) with a base (K₂CO₃) to facilitate alkylation. Intermediate purity is validated via HPLC (≥95% purity thresholds) and LC-MS to confirm molecular ions .

Q. How is X-ray crystallography employed to resolve structural ambiguities in cyclopropanamine derivatives?

Methodological Answer:

- Software Tools : Use OLEX2 for structure solution (via dual-space algorithms) and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .

- Validation : Check for R-factor convergence (<0.05), residual electron density (<0.5 eÅ⁻³), and geometric parameters (e.g., cyclopropane ring bond lengths: 1.50–1.54 Å) against Cambridge Structural Database (CSD) benchmarks .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb small spills with inert materials (e.g., sand) and dispose as hazardous waste. For large spills, evacuate and contact EH&S .

Advanced Research Questions

Q. How can regioselectivity challenges during bromophenoxy group introduction be addressed?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl carbamate) on the cyclopropane ring to steer electrophilic aromatic substitution to the para position .

- Reagent Optimization : Use CuBr₂/LiOtBu in DMSO to enhance bromination selectivity, monitored via in-situ NMR to track intermediate formation .

Q. How are contradictions in cyclopropane ring conformation data resolved across spectroscopic techniques?

Methodological Answer:

- Multi-Technique Approach :

- X-ray : Resolve absolute conformation (e.g., chair vs. twist-boat) .

- NMR : Compare J-coupling constants (e.g., ³JHH for vicinal protons) to DFT-calculated values .

- DFT Calculations : Use B3LYP/6-31G(d) to model ring strain and predict stability .

Q. What strategies minimize side products during catalytic hydrogenation of Schiff base intermediates?

Methodological Answer:

- Catalyst Screening : Compare Pt/C vs. Pd/C efficiency; Pt/C often reduces over-hydrogenation byproducts.

- Additives : Introduce 1–2% acetic acid to protonate imine intermediates, accelerating reduction .

- In-Situ Monitoring : Use FTIR to track C=N bond disappearance (∼1640 cm⁻¹) and ensure reaction completion .

Q. How are stereoisomers of cyclopropanamine derivatives differentiated analytically?

Methodological Answer:

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) mobile phase. Retention times differ by 2–4 minutes for enantiomers .

- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to reference spectra of resolved isomers .

Q. What in vitro assays are suitable for evaluating pharmacological activity while ensuring compound stability?

Methodological Answer:

- Stability Testing : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) for 24 hours. Monitor degradation via UPLC-MS .

- Activity Assays : Use HEK-293 cells transfected with target GPCRs. Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) with IC₅₀ calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.